1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride
Description
Properties
IUPAC Name |
1,6-dimethyl-4-piperidin-4-yloxypyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-9-7-11(8-12(15)14(9)2)16-10-3-5-13-6-4-10;/h7-8,10,13H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXXBVIZFWAPPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Summary of Key Synthetic Steps
Analytical Validation
- Structural Confirmation : NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) validate the product.
- Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity.
Chemical Reactions Analysis
Types of Reactions: 1,6-Dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
1,6-Dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may have potential biological activity, making it useful in studying biological processes or as a lead compound in drug discovery.
Medicine: It may have therapeutic potential, either as a drug itself or as a precursor to other pharmaceuticals.
Industry: The compound can be used in various industrial applications, such as in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 1,6-Dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to a biological response. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s piperidin-4-yloxy group distinguishes it from fluorinated analogs (e.g., trifluoromethyl or heptafluoropropyl substituents). Piperidine may enhance lipophilicity and binding to amine receptors, whereas fluorinated groups improve metabolic stability and electronegativity .
- Synthesis Challenges: The discontinued status of the target compound contrasts with derivatives like 4-Heptafluoropropyl-6-methylpyridin-2(1H)-one, which achieved a 23% yield via Method C (microwave-assisted synthesis).
Functional Analogues in Pharmacology
While direct pharmacological data for the target compound are lacking, structurally related pyridin-2(1H)-ones exhibit notable bioactivities:
- Analgesic Activity : Compound 4q (6-(Furan-2-yl)-4-heptafluoropropylpyridin-2(1H)-one) demonstrated significant analgesic effects in thermal plate tests (ED₅₀ = 12 mg/kg) in mice, attributed to its furan and fluorinated substituents .
- Calcium Channel Blockers : Benidipine and barnidipine hydrochloride (dihydropyridine derivatives) share a pyridine core but differ in substituents and mechanism. For example, barnidipine’s 3-nitrophenyl group enhances vasoselectivity, whereas the target compound’s piperidine may target distinct pathways .
Biological Activity
1,6-Dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride is a synthetic organic compound notable for its unique structure and potential biological activities. This compound features a pyridine ring with methyl substitutions and a piperidine moiety, contributing to its pharmacological profile. Research indicates that it may act as a selective agonist for serotonin receptors, particularly the 5-HT1F receptor, suggesting applications in treating migraines and anxiety disorders.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₉ClN₂O₂
- Molecular Weight : 258.74 g/mol
- Structure : The compound consists of a pyridine ring substituted at positions 1 and 6 with methyl groups, and at position 4 with a piperidin-4-yloxy group. This arrangement enhances its solubility and stability, making it suitable for pharmaceutical applications.
The biological activity of this compound is primarily linked to its interactions with various molecular targets:
- Serotonin Receptors : It exhibits selective agonist activity at the 5-HT1F receptor, which is implicated in the modulation of neurotransmitter systems related to migraine and anxiety treatment.
- Anticancer Properties : Similar compounds have shown anticancer effects through mechanisms involving apoptosis induction in cancer cells . The structural features of this compound may contribute to similar activities.
Comparative Biological Activities
A comparison of this compound with structurally related compounds reveals distinct biological profiles:
| Compound Name | Structure Features | Unique Biological Activities |
|---|---|---|
| 2-Methyl-4-(piperidin-4-yloxy)pyridine | Similar piperidine substitution | Different receptor activity |
| 4-(Piperidin-4-yloxy)-2-pyridone | Lacks methyl substitution at position 6 | Varies in pharmacological properties |
| N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine | Different ring structure | Investigated for GPR119 agonist activity |
Pharmacological Studies
Recent studies have employed various methodologies to assess the pharmacological potential of this compound:
- In Vitro Studies : Evaluations have demonstrated significant activity against specific receptors and enzymes, indicating potential therapeutic applications .
- Docking Studies : Molecular docking simulations have provided insights into how the compound interacts with target proteins, helping to elucidate its mechanism of action .
- Antibacterial Activity : While not primarily focused on antibacterial properties, some derivatives have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Case Studies
A notable case study involved the synthesis and biological evaluation of piperidine derivatives, including the compound . The findings indicated that modifications to the piperidine core could enhance biological activity across various assays, including enzyme inhibition and receptor binding studies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,6-dimethyl-4-(piperidin-4-yloxy)pyridin-2(1H)-one hydrochloride, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis involving nucleophilic substitution and cyclization reactions is typical. For example, similar pyridin-2(1H)-one derivatives are synthesized via coupling of piperidinyloxy groups with halogenated pyridone intermediates under basic conditions (e.g., NaOH in dichloromethane) . Reaction temperature (e.g., 0–50°C), solvent choice, and catalyst use (e.g., HCl) critically affect yield and purity. Optimization studies suggest yields ranging from 19% to 67% for analogous compounds, depending on substituent reactivity .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodology : Use a combination of spectroscopic and analytical techniques:
- NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and stereochemistry .
- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹) .
- Mass spectrometry (MS) for molecular weight verification .
- X-ray crystallography (if crystalline) to resolve spatial configuration .
- HPLC or GC for purity assessment (>95% recommended for pharmacological studies) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines :
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and eye protection .
- Ventilation : Use fume hoods to avoid inhalation exposure .
- First aid : Flush skin/eyes with water for 15 minutes upon contact; seek medical attention for persistent irritation .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodology :
- Purity validation : Re-analyze batches using HPLC to rule out impurities (>99% purity required for in vivo studies) .
- Assay conditions : Standardize cell lines, animal models (e.g., Sprague-Dawley rats), and endpoints (e.g., thermal pain thresholds in analgesic studies) .
- Structural analogs : Compare activity with derivatives (e.g., trifluoromethyl or furyl substituents) to identify SAR trends .
Q. What strategies optimize the compound’s solubility and bioavailability for preclinical studies?
- Approaches :
- Salt formation : Hydrochloride salts improve aqueous solubility .
- Co-solvents : Use DMSO or cyclodextrins for in vitro assays .
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability .
Q. How does the piperidinyloxy moiety influence target binding and selectivity?
- Insights :
- The piperidine ring’s basic nitrogen may form hydrogen bonds with enzyme active sites (e.g., DPP-4 inhibitors) .
- Substituent modifications (e.g., methyl vs. heptafluoropropyl groups) alter steric hindrance and electronic effects, impacting affinity for receptors like opioid or serotonin transporters .
Q. What advanced analytical methods are suitable for stability studies under varying pH and temperature conditions?
- Techniques :
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and thermal stress (40–60°C) .
- LC-MS/MS : Monitor degradation products and quantify stability-indicating parameters (e.g., t90) .
- Dynamic vapor sorption (DVS) : Assess hygroscopicity and solid-state stability .
Data Contradiction Analysis
Q. How should conflicting toxicity data between in vitro and in vivo models be addressed?
- Resolution steps :
Dose calibration : Ensure in vitro concentrations (µM range) align with physiologically achievable plasma levels in vivo .
Metabolite profiling : Identify hepatotoxic metabolites via liver microsome assays .
Species-specific differences : Test cross-species reactivity (e.g., murine vs. human CYP450 isoforms) .
Experimental Design Considerations
Q. What controls are critical for validating the compound’s pharmacological efficacy in disease models?
- Controls :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
